molecular formula C14H20O B1324675 2',2,2,3'-Tetramethylbutyrophenone CAS No. 898765-52-1

2',2,2,3'-Tetramethylbutyrophenone

Cat. No.: B1324675
CAS No.: 898765-52-1
M. Wt: 204.31 g/mol
InChI Key: IZZUCBFWUHPKRD-UHFFFAOYSA-N
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Description

2’,2,2,3’-Tetramethylbutyrophenone is a ketone compound with the molecular formula C14H20O. It is known for its unique structure, which includes a phenyl group attached to a butanone backbone with multiple methyl substitutions. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2,2,3’-Tetramethylbutyrophenone typically involves the alkylation of a phenyl ketone with a suitable alkylating agent. One common method is the Friedel-Crafts acylation reaction, where a phenyl ketone reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2’,2,2,3’-Tetramethylbutyrophenone may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems helps in maintaining consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2’,2,2,3’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methyl groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketone derivatives.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenyl ketones or butanone derivatives.

Scientific Research Applications

2’,2,2,3’-Tetramethylbutyrophenone is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,2,2,3’-Tetramethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylbutane: A structurally similar compound with different chemical properties and applications.

    2,2,3-Trimethylbutane: Another related compound used as a fuel additive.

Uniqueness

2’,2,2,3’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups and the presence of a phenyl ketone structure

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZUCBFWUHPKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642436
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-52-1
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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